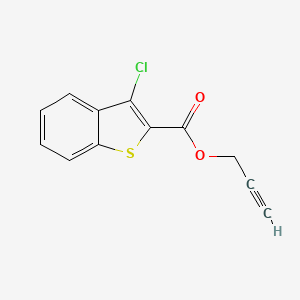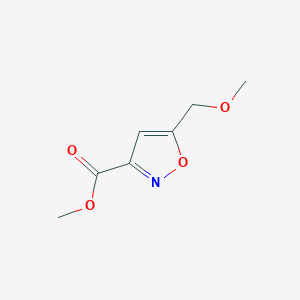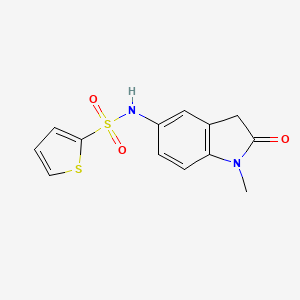
2,3-二甲氧基-N-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine rings are found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines, has been achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The exact molecular structure of this compound would need to be confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学研究应用
合成及衍生物形成
2,3-二甲氧基-N-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)苯甲酰胺是合成复杂杂环化合物的关键中间体。其修饰和衍生物已被探索用于各种药理活性。例如,它参与了新颖的苯并二呋喃、1,3,5-三嗪和恶二氮杂卓的合成,突出了其在生成具有潜在抗炎和镇痛性质的新化学实体方面的多功能性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
抗癌和抗炎特性
研究表明,2,3-二甲氧基-N-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)苯甲酰胺的衍生物表现出显着的抗癌和抗炎活性。这些特性源于该化合物调节生化途径的能力,表明其作为开发新治疗剂的支架的潜力。值得注意的是,衍生自这种化学结构的化合物已显示出对环氧合酶酶的抑制活性,环氧合酶酶在炎症过程中起关键作用,这为开发新的抗炎药物提供了一个有希望的途径 (Amr, Sabry, & Abdulla, 2007).
抗菌和抗结核活性
2,3-二甲氧基-N-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)苯甲酰胺的多功能性扩展到其在合成具有抗菌和抗结核活性的化合物中的应用。这突出了该化合物在解决传染病方面的潜力,为对抗耐药菌株提供了一种新疗法的途径。对从该化合物合成的嘧啶-氮杂乙内酰胺类似物的研究已证明其在体外对各种细菌和真菌菌株(包括结核分枝杆菌)的有效性,强调了此类衍生物在对抗结核病和其他传染病方面的潜力 (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
作用机制
Target of Action
The compound 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known as 2,3-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . These derivatives are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby inhibiting the transmission of pain signals . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical pathways and processes .
Biochemical Pathways
The compound’s action on the vanilloid receptor 1 and the insulin-like growth factor 1 receptor influences several biochemical pathways. For instance, the inhibition of phosphodiesterase type 5 can increase the level of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation . The inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, influencing energy production in cells . The compound’s antioxidative and antibacterial properties have also been described .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it influences. For instance, by acting as an antagonist of the vanilloid receptor 1, it can help alleviate pain . Its antioxidative properties suggest that it could protect cells from oxidative stress .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.
: Source
未来方向
属性
IUPAC Name |
2,3-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(16(15)25-2)17(23)20-12-13-8-9-19-18(21-13)22-10-3-4-11-22/h5-9H,3-4,10-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFFSJAWFXCIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)

![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)
![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)

![Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2399228.png)

![4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2399230.png)

![N-(cyanomethyl)-2-{[(oxan-2-yl)methyl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B2399234.png)
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399236.png)
![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)